4-(Piperazin-1-yl)benzoic acid dihydrochloride
Description
Chemical Identity and Structural Characteristics
This compound exhibits a well-defined molecular architecture that combines aromatic and heterocyclic structural elements. The compound features a benzoic acid moiety directly connected to a piperazine ring system through a nitrogen atom at the para position of the benzene ring. This structural arrangement creates a bifunctional molecule that possesses both acidic carboxyl functionality and basic nitrogen centers within the piperazine ring.
The molecular formula of this compound is C₁₁H₁₆Cl₂N₂O₂, with a molecular weight of 279.17 grams per mole. The compound exists as a dihydrochloride salt, indicating that both nitrogen atoms in the piperazine ring are protonated and associated with chloride counterions. This salt formation significantly enhances the compound's water solubility compared to its free base form, making it more suitable for various synthetic applications and biological studies.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ |
| Molecular Weight | 279.17 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-(1-piperazinyl)benzoic acid dihydrochloride |
| Chemical Abstracts Service Number | 354813-11-9 |
| Physical Form | White to almost white crystalline powder |
| Storage Temperature | 2-8°C |
The structural elucidation reveals that the piperazine ring adopts a chair conformation in the solid state, with the nitrogen atom connected to the benzene ring positioned in an equatorial orientation. This configuration minimizes steric interactions and contributes to the compound's overall stability. The benzoic acid portion maintains planarity, facilitating potential π-π stacking interactions in crystalline arrangements and influencing the compound's physical properties.
The International Chemical Identifier key for this compound is JIEHDSDPUDKDLX-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound's Simplified Molecular Input Line Entry System notation captures the complete structural connectivity, enabling computational analysis and virtual screening applications in drug discovery research.
Historical Context and Discovery
The development of this compound emerged from extensive research into piperazine-containing pharmaceutical intermediates during the late twentieth and early twenty-first centuries. The compound's synthesis and characterization were driven by the pharmaceutical industry's need for versatile building blocks that could serve as precursors to bioactive molecules with diverse therapeutic applications.
The piperazine-benzoic acid structural motif gained prominence through systematic structure-activity relationship studies conducted by medicinal chemists investigating central nervous system active compounds. Research efforts focused on developing molecules that could interact with various neurotransmitter receptors while maintaining favorable pharmacokinetic properties. The incorporation of piperazine rings into drug-like molecules became a established strategy due to the heterocycle's ability to modulate molecular properties such as solubility, metabolic stability, and receptor binding affinity.
The specific compound this compound gained recognition as researchers explored its potential as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. Patent literature from the early 2000s documents various synthetic approaches to this compound and its analogs, reflecting the growing interest in piperazine-based scaffolds for pharmaceutical applications. The development of efficient synthetic methodologies for preparing this compound represented a significant advancement in providing researchers with ready access to this important building block.
Significance in Organic and Medicinal Chemistry
This compound occupies a central position in modern synthetic organic chemistry as a versatile intermediate for constructing complex molecular architectures. The compound's bifunctional nature, containing both carboxylic acid and piperazine functionalities, enables diverse chemical transformations that can be utilized to create libraries of structurally related compounds for biological evaluation.
In medicinal chemistry applications, this compound serves as a key intermediate in the synthesis of various pharmaceutical targets. Research has demonstrated its utility in preparing compounds with potential therapeutic activities across multiple disease areas. The piperazine ring system provides an excellent framework for introducing additional substituents that can fine-tune molecular properties and biological activity. The carboxylic acid functionality offers opportunities for amide bond formation, esterification reactions, and other coupling processes that are fundamental to medicinal chemistry synthesis.
| Application Area | Specific Uses | Research Significance |
|---|---|---|
| Pharmaceutical Synthesis | Kinase inhibitor intermediates | Drug discovery programs |
| Organic Chemistry | Building block for complex molecules | Synthetic methodology development |
| Chemical Biology | Probe molecule synthesis | Biological pathway studies |
| Material Science | Polymer precursors | Functional material development |
The compound's role in synthetic methodology development cannot be overstated. Chemists have developed numerous protocols for functionalizing both the piperazine ring and the benzoic acid portion, creating pathways to structurally diverse analogs. These synthetic transformations include nucleophilic substitution reactions at the piperazine nitrogens, electrophilic aromatic substitution on the benzene ring, and various coupling reactions involving the carboxyl group.
Contemporary research continues to explore novel applications for this compound in emerging areas of chemical science. The compound's potential in developing new materials with specific properties, such as metal-organic frameworks and functional polymers, represents an expanding frontier for its utilization. Additionally, its role as a synthetic intermediate in preparing molecular probes for chemical biology studies underscores its continuing relevance in modern drug discovery and chemical research programs.
Properties
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHDSDPUDKDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 4-(Piperazin-1-yl)benzoic acid dihydrochloride generally follows a nucleophilic aromatic substitution or amination pathway, where a piperazine moiety is introduced onto a benzoic acid derivative. The process often involves:
- Starting from 4-chlorobenzoic acid or its derivatives
- Reaction with piperazine or substituted piperazines under controlled conditions
- Conversion to the dihydrochloride salt by treatment with hydrochloric acid
Detailed Preparation Method from Patent CN103382191B
A notable and detailed preparation method is described in Chinese patent CN103382191B, which, although focused on a methyl-substituted analogue, provides relevant insights applicable to this compound synthesis.
-
- 4-(Piperazin-1-yl)benzoic acid or its precursor
- Piperazine or substituted piperazine (for methyl analogues)
- Solvent system typically includes water and organic solvents for reaction medium
-
- The reaction is carried out under reflux or elevated temperature to promote nucleophilic substitution.
- pH is controlled to optimize reaction rate and selectivity.
- The reaction time ranges from several hours to optimize yield.
-
- After completion, the reaction mixture is cooled.
- The product is precipitated or extracted.
- Treatment with hydrochloric acid yields the dihydrochloride salt.
- Purification steps include filtration, washing, and drying.
-
- Use of semi-permeable membranes or nanofiltration techniques for removing impurities.
- Crystallization from appropriate solvents to achieve high purity.
- High yield and purity of the dihydrochloride salt.
- Scalable for industrial production.
- Environmentally friendly solvents and conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting Material | 4-Chlorobenzoic acid or derivative | Purity > 98% recommended |
| Piperazine Equivalent | 1.0 - 1.5 molar equivalents | Slight excess to drive reaction |
| Solvent | Water, ethanol, or mixed solvents | Solvent choice affects solubility |
| Temperature | 80°C - 120°C | Reflux conditions preferred |
| Reaction Time | 4 - 12 hours | Monitored by TLC or HPLC |
| pH | Neutral to slightly basic (pH 7-9) | Controls reaction rate and side products |
| Salt Formation | Treatment with HCl (2 equivalents) | Yields dihydrochloride salt |
| Purification | Filtration, washing, crystallization | Ensures >99% purity |
| Yield | 75% - 90% | Depends on scale and conditions |
Research Findings and Optimization Notes
- Reaction Efficiency: Using a slight excess of piperazine increases substitution efficiency without significant side reactions.
- Solvent Effects: Mixed aqueous-organic solvents improve solubility of reactants and facilitate better reaction kinetics.
- Salt Formation: Direct acidification with hydrochloric acid post-reaction is efficient for dihydrochloride salt formation.
- Purification: Nanofiltration and membrane separation techniques have been reported to enhance purity by removing trace impurities and residual solvents effectively.
- Environmental Considerations: The use of water as a solvent component and mild reaction conditions reduces environmental impact and improves safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Hydrogen Bonding: The compound forms hydrogen bonds, particularly involving the hydrochloride groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted piperazine derivatives, oxidized benzoic acid derivatives, and reduced benzoic acid derivatives .
Scientific Research Applications
4-(Piperazin-1-yl)benzoic acid dihydrochloride has various applications, particularly in scientific research and pharmaceutical development.
Overview
this compound, also known as 4-(1-piperazinyl)benzoic acid dihydrochloride, has a molecular weight of 279.16 g/mol . The compound contains a piperazine ring attached to a benzoic acid moiety, and it is used as a key intermediate in the synthesis of Imatinib mesylate, a drug used in the treatment of Chronic Myelogenous Leukemia .
Scientific Research Applications
this compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and medicine.
- Chemistry It is employed to study the properties and reactions of organic compounds, particularly concerning its piperazine and benzoic acid moieties.
- Biology Research explores its interactions with biological systems, including its effects on cellular processes and enzyme inhibition. Some studies have shown that related compounds can induce cell cycle arrest .
- Medicine The compound is investigated for potential therapeutic applications, such as in cancer therapy and neurological disorders, due to its kinase inhibition properties.
- Pharmaceutical It is used as an intermediate in the synthesis of pharmaceutical compounds like Imatinib mesylate .
Therapeutic applications
The compound is explored for several therapeutic applications:
- Cancer Therapy Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Neurological Disorders Potential applications in treating disorders where kinase dysregulation is implicated.
Production
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride can be produced with high purity (>99.0%), making it suitable for the synthesis of pharmaceutical-grade Imatinib mesylate .
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Benzoic Acid Derivatives
*Calculated based on molecular formula C11H14N2O2·2HCl.
Key Differences and Implications
Halogenated Derivatives: Cetirizine-related compounds (e.g., CAS 130018-87-0) incorporate chlorine atoms, enhancing receptor binding affinity in antihistamines .
Linker Variations :
- Methylene vs. Ethoxy : Methylene linkers (e.g., CAS 514209-40-6) provide rigidity, while ethoxy linkers (e.g., CAS 166975-76-4) introduce conformational flexibility, affecting metabolic stability .
Synthetic Accessibility :
- Bromination-amination routes yield high-purity products (e.g., 88.7% bromination efficiency for 4-(bromomethyl)benzoic acid ). In contrast, ethoxy-linked derivatives require multi-step syntheses with lower reported yields .
Pharmacological Relevance: Cetirizine impurities (e.g., CAS 130018-87-0) highlight the importance of structural precision in avoiding off-target effects .
Biological Activity
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a compound featuring a piperazine ring attached to a benzoic acid moiety. Its molecular structure facilitates various biological interactions, making it a subject of interest in pharmacological research. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse scientific literature.
The primary mechanism of action for this compound involves its role as a kinase inhibitor. Kinases are crucial enzymes that catalyze the transfer of phosphate groups to proteins, influencing cellular processes such as growth and metabolism. By binding to specific active or allosteric sites on kinases, this compound may inhibit their activity, leading to reduced proliferation of cancer cells and potentially improved outcomes in cancer therapies.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in tumor growth, making it a candidate for cancer treatment.
- Neuropharmacological Effects : The piperazine component allows for interactions with neurotransmitter receptors, potentially modulating neurological functions.
- Enzyme Inhibition : It has been shown to interact with various enzymes, suggesting roles in metabolic pathways and other biochemical processes.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Applications in Drug Development
The diverse biological activities of this compound make it a valuable candidate in drug development. Potential applications include:
- Cancer Therapeutics : As a kinase inhibitor, it may serve as a lead compound for developing new anticancer agents.
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating psychiatric conditions.
- Analytical Chemistry : The compound can be used as a reagent in various chemical reactions due to its functional groups .
Q & A
Q. What are the established synthetic routes for 4-(Piperazin-1-yl)benzoic acid dihydrochloride?
The synthesis typically involves nucleophilic substitution reactions between benzoic acid derivatives and piperazine. For example, a two-step process:
- Step 1 : React 4-chlorobenzoic acid with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the piperazinyl intermediate.
- Step 2 : Treat the intermediate with hydrochloric acid to yield the dihydrochloride salt . Key considerations include optimizing reaction time (8–12 hours at 80–100°C) and stoichiometric ratios (1:1.2 benzoic acid derivative to piperazine) to minimize byproducts .
Q. How can researchers purify and validate the compound’s purity?
Purification often employs recrystallization using ethanol/water mixtures (3:1 v/v) to remove unreacted precursors. Purity validation requires:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 254 nm .
- Elemental Analysis : Confirm Cl⁻ content (~21.4% for dihydrochloride) via ion chromatography .
Intermediate Research Questions
Q. How do environmental factors (pH, temperature) affect the compound’s stability during experiments?
Stability studies show:
- pH : Degradation occurs below pH 3 (acidic cleavage of piperazine ring) and above pH 9 (hydrolysis of the benzoyl-piperazine bond). Optimal stability is observed at pH 5–7 .
- Temperature : Storage at 2–8°C in inert atmospheres (argon or nitrogen) prevents oxidation. Above 40°C, decomposition rates increase by ~15% per hour .
Q. What analytical techniques resolve contradictions in solubility or reactivity data?
Conflicting solubility reports (e.g., in DMSO vs. water) arise from hydrate formation. To resolve:
- TGA/DSC : Identify hydrate-to-anhydrate transitions (e.g., endothermic peaks at 110–120°C) .
- NMR Titration : Monitor protonation states in D₂O vs. DMSO-d₆ to assess pH-dependent solubility .
Advanced Research Questions
Q. How can computational models optimize reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states for substituent additions to the benzoic acid core. ICReDD’s workflow integrates:
Q. What strategies address discrepancies in receptor-binding assays involving this compound?
Contradictions in IC₅₀ values (e.g., serotonin vs. dopamine receptors) may stem from assay conditions:
- Buffer Ionic Strength : Adjust NaCl concentration (50–150 mM) to modulate non-specific binding .
- Radioligand Purity : Validate with LC-MS to ensure ≥95% purity, as impurities can skew competition assays .
Methodological Considerations
Q. How should researchers design dose-response studies for toxicity profiling?
- In Vitro : Use HepG2 cells with MTT assays, testing concentrations from 1 µM to 1 mM over 24–72 hours. Include positive controls (e.g., cisplatin) .
- In Vivo : Administer intraperitoneally in murine models (10–100 mg/kg), monitoring renal/liver biomarkers (ALT, creatinine) .
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
